molecular formula C10H14N2O2 B2367181 (1,4-Diazepan-1-yl)(furan-2-yl)methanone CAS No. 61903-13-7

(1,4-Diazepan-1-yl)(furan-2-yl)methanone

Cat. No. B2367181
CAS RN: 61903-13-7
M. Wt: 194.234
InChI Key: SDTBJQANMVJMSP-UHFFFAOYSA-N
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Description

1,4-Diazepan-1-yl)(furan-2-yl)methanone, also known as 1,4-Diazepan-1-yl-2-furanmethanone, is an organic compound with a molecular formula of C9H10NO2. It is a cyclic compound containing both a diazepane and a furan ring, and is a member of the class of compounds known as diazepanones. It is a colorless solid that is soluble in organic solvents and has a melting point of 82-84°C.

Scientific Research Applications

Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to exhibit in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives displayed promising activity, comparable or even superior to genistein, a known reference compound. This suggests potential applications in the field of cancer therapy and other diseases where protein tyrosine kinase activity plays a crucial role (Zheng et al., 2011).

Therapeutic Agent Properties

Derivatives of furan-2-carboxamide, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, have been synthesized and characterized. These compounds are noted for their potential as therapeutic agents, exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Corrosion Prevention in Acidic Medium

A synthesized compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, has been used effectively as an inhibitor for the prevention of mild steel corrosion in acidic medium. It demonstrates significant inhibition efficiency, indicating its potential use in industrial applications where corrosion resistance is critical (Singaravelu & Bhadusha, 2022).

Vascular Smooth Muscle Cell Proliferation Inhibition

Furan-2-yl(phenyl)methanones have been synthesized and tested for their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation. Some compounds showed potent in vitro activity, suggesting their potential use in treating conditions like atherosclerosis or restenosis (Li Qing-shan, 2011).

Synthesis of Polysubstituted Furans

A series of polysubstituted furans, including 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones, have been synthesized through a catalyst-free, one-pot process. This represents a novel method for creating compounds potentially useful in various chemical and pharmaceutical applications (Damavandi, Sandaroos, & Pashirzad, 2012).

properties

IUPAC Name

1,4-diazepan-1-yl(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTBJQANMVJMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Diazepan-1-yl)(furan-2-yl)methanone

Synthesis routes and methods I

Procedure details

Homopiperazine (70 g., 0.70 mole) in 160 ml. water was treated with 6 N hydrochloric acid to adjust to pH 5.5 Furoyl chloride (79.5 g., 0.60 mole) and 25% (w/w) aqueous sodium hydroxide solution were added simultaneously to maintain a pH of 4.5-5.5. Then additional sodium hydroxide was added to bring the mixture to pH 9.5. The solution was extracted with chloroform, dried over anhydrous potassium carbonate and distilled to afford 63 g. of product, B.P. 124°-130° C. at 10 mm.
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Synthesis routes and methods II

Procedure details

70 g. hexahydro-1,4-diazepine was dissolved in 160 ml. water. Hydrochloric acid (20%) was added until the pH was 5.5. Using a pH meter to keep the pH between 4.5 and 5.5, 79.5 g. furoyl chloride was added in portions along with 25% sodium hydroxide. After addition, 50% sodium hydroxide was added to raise the pH to 9.5. The solution was extracted with chloroform 4 times, the chloroform extracts dried over anhydrous potassium carbonates and the solution distilled giving 53.24 g. product. b.p. 125° - 130°
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